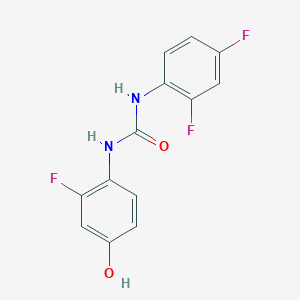
tert-butyl N-cyclohexyl-N-(2-oxoethyl)carbamate
Descripción general
Descripción
tert-Butyl N-cyclohexyl-N-(2-oxoethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyclohexyl group, and an oxoethyl group attached to a carbamate moiety. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-cyclohexyl-N-(2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with cyclohexylamine and an oxoethyl group donor. One common method involves the use of tert-butyl chloroformate as the tert-butyl group donor and cyclohexylamine as the amine source. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-cyclohexyl-N-(2-oxoethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or cyclohexyl group is replaced by other functional groups[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-cyclohexyl-N-(2-oxoethyl)carbamate is used as a building block in the synthesis of various organic compounds. It is employed in the preparation of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a protecting group for amines. It helps in the selective modification of biomolecules and the synthesis of peptides and proteins .
Medicine: The compound is investigated for its potential use in drug development. It serves as a precursor for the synthesis of bioactive molecules with therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of tert-butyl N-cyclohexyl-N-(2-oxoethyl)carbamate involves its role as a protecting group in organic synthesis. The compound forms stable carbamate linkages with amines, protecting them from unwanted reactions. The tert-butyl group can be selectively removed under mild acidic conditions, allowing for the controlled release of the protected amine .
Comparación Con Compuestos Similares
tert-Butyl N-(2-oxoethyl)carbamate: Similar structure but lacks the cyclohexyl group.
tert-Butyl N-cyclohexylcarbamate: Similar structure but lacks the oxoethyl group.
Cyclohexyl N-(2-oxoethyl)carbamate: Similar structure but lacks the tert-butyl group.
Uniqueness: tert-Butyl N-cyclohexyl-N-(2-oxoethyl)carbamate is unique due to the presence of all three functional groups (tert-butyl, cyclohexyl, and oxoethyl) in its structure. This combination imparts specific chemical properties and reactivity, making it a versatile building block in organic synthesis .
Propiedades
Fórmula molecular |
C13H23NO3 |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
tert-butyl N-cyclohexyl-N-(2-oxoethyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h10-11H,4-9H2,1-3H3 |
Clave InChI |
OSMRWYUPMDKOMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC=O)C1CCCCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-dioxolan-2-yl)-6,7-dihydro-5H-thieno[3,2-b]pyran](/img/structure/B8626421.png)


![4-[4-(Methoxymethyl)cyclohexyl]benzonitrile](/img/structure/B8626442.png)

![4-[1-(4-Bromophenyl)-2-(methylamino)ethyl]phenol](/img/structure/B8626473.png)


![Benzene, 1,2,5-trimethyl-3-[(2-methyl-2-propenyl)oxy]-](/img/structure/B8626501.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B8626506.png)



